molecular formula C16H30O2 B107310 (Z)-11-Tetradecenyl acetate CAS No. 20711-10-8

(Z)-11-Tetradecenyl acetate

Cat. No. B107310
CAS RN: 20711-10-8
M. Wt: 254.41 g/mol
InChI Key: YJINQJFQLQIYHX-PLNGDYQASA-N
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Description

(Z)-11-Tetradecenyl acetate is a chemical compound that plays a significant role as a sex pheromone in various species of Lepidoptera. It has been identified as the main component in the female secretion of Tortrix viridana, attracting males in the field . Additionally, it is part of a potent attractant system for male Sesamia cretica when combined with (Z)-9-tetradecenol . The compound has also been found in the sex pheromone gland extracts of Adoxophyes orana, indicating its widespread use among moth species .

Synthesis Analysis

The synthesis of (Z)-11-tetradecenyl acetate and its analogs has been a subject of interest due to its biological significance. An efficient stereoselective synthesis for related compounds, such as (Z,E)-3,5-tetradecadienyl acetate, has been developed, which is a sex attractant for the carpenterworm moth . Additionally, the racemate and optically

Scientific Research Applications

Pheromone Research and Pest Control

  • Sex Pheromone of Various Insects : (Z)-11-Tetradecenyl acetate is identified as a sex pheromone component in various moth species, including the European corn borer and the redbanded leafroller. The presence of the E geometrical isomer in the Z is essential for maximum sex attraction, making this discovery significant for understanding moth pheromonal specificity and evolution, and for application in insect-pest suppression (Klun et al., 1973).
  • Synthesis for Pest Attraction : The synthesis of (Z)-11-Tetradecenyl acetate and its isomers has been utilized for attracting corn pests, providing a powerful tool for agricultural pest management (Li, Yong, & Aisa, 2008).
  • Chemoreception in Lepidoptera : Studies on European corn borers and red-banded leaf rollers have shown that these moths respond differently to the racemate and to the enantiomers of 9-(2-cyclopenten-1yl)nonyl acetate, which mimic certain biological properties of (Z)-11-tetradecenyl acetate. This indicates the presence of two stereospecific chemoreceptors in these species (Chapman et al., 1978).
  • Genetic Control of Pheromone Secretion : Research has shown that the isomeric composition of the sex pheromone secretion in the female European corn borer is controlled by simple Mendelian inheritance. Different genotypes secrete varying isomer mixtures, affecting the attraction of male moths (Klun & Maini, 1979).

Applications in Ecology and Evolution

  • Evolution of Moth Communication : The specificity of (Z)-11-Tetradecenyl acetate and its isomers in moth communication systems provides insights into the evolution and diversification of moth species, as well as the mechanisms behind mating and communication strategies in these insects (Webster & Cardé, 2004).
  • Resistance Development in Pests : Continuous use of (Z)-11-Tetradecenyl acetate as a mating disruptant in pest control has led to the development of resistance in certain moth populations, highlighting the challenges in sustainable pest management (Mochizuki et al., 2002).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves potential future applications and research directions for the compound. It could involve potential uses in medicine, industry, or environmental science.


properties

IUPAC Name

[(Z)-tetradec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJINQJFQLQIYHX-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3035266
Record name (Z)-Tetradec-11-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3035266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-11-Tetradecenyl acetate

CAS RN

20711-10-8
Record name (Z)-11-Tetradecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20711-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Tetradecenyl acetate, (11Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020711108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Tetradecen-1-ol, 1-acetate, (11Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-Tetradec-11-enyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3035266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-tetradec-11-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-TETRADECENYL ACETATE, (11Z)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
816
Citations
PM Guerin, H Arn, HR Buser, PJ Charmillot - Journal of chemical ecology, 1986 - Springer
Twelve products related to the sex pheromone main components (Z)-9- and (Z)-11-tetradecenyl acetate (Z9–14∶Ac andZ11–14∶Ac, respectively), were identified in female …
Number of citations: 35 link.springer.com
F Mochizuki, T Fukumoto, H Noguchi… - Applied Entomology …, 2002 - jstage.jst.go.jp
At tea fields in Shimada in Shizuoka Prefecture, a mating disruptant composed of (Z)-11-tetradecenyl acetate (trade name: Hamaki-con) had been used for controlling Adoxophyes …
Number of citations: 81 www.jstage.jst.go.jp
T Ando, O Saito, K Arai, N Takahashi - Agricultural and Biological …, 1980 - jstage.jst.go.jp
MATERIALS AND METHODS Insect material. Larvae of the oriental corn borer were reared successively on wheat germ•\kidney bean medium in 9cm(OD) plastic Petri dishes at 26• Ž …
Number of citations: 73 www.jstage.jst.go.jp
GP Svensson, O Anderbrant, E Öberg… - Journal of Applied …, 2023 - Wiley Online Library
The currant bud moth Euhyponomeutoides albithoracellus is a destructive pest in black currant orchards in Northern Sweden and Finland. The larvae feed on the buds, and at high …
Number of citations: 5 onlinelibrary.wiley.com
PM Guerin, HR Buser, M Tóth, E Höbaus… - Entomologia …, 1986 - Wiley Online Library
… Female sex pheromone gland extracts of Sparganothis piller&na contain E-9-dodecenyl acetate, E-11-tetradecenyl acetate, Z-11-tetradecenyl acetate and saturated acetates of 12 to 24 …
Number of citations: 18 onlinelibrary.wiley.com
AM El-Sayed, HM Fraser, RM Trimble - The Canadian Entomologist, 2001 - cambridge.org
The sex pheromone of the obliquebanded leafroller, Choristoneura rosaceana (Harris) (Lepidoptera: Tortricidae), from the Niagara Peninsula, Ontario, was investigated using chemical …
Number of citations: 19 www.cambridge.org
M Tóth, PM Guerin, HR Buser, H Müller… - The Canadian …, 1985 - cambridge.org
In Canada, 78 of the most important weed species are introductions from Eurasia (Frankton and Mulligan 1970). Classical biological control aims to reduce the density of alien weeds …
Number of citations: 9 www.cambridge.org
J Kim, HS Roh, BK Byun, CG Park - Journal of Asia-Pacific Entomology, 2014 - Elsevier
While monitoring for the seasonal occurrence of the tea tortrix moth, Homona magnanima Diakonoff (Lepidoptera: Tortricidae), a number of Neocalyptis angustilineata (Walsingham) …
Number of citations: 6 www.sciencedirect.com
RM Trimble, AM El-Sayed - The Canadian Entomologist, 2006 - cambridge.org
The effect of certain monounsaturated dodecene and tetradecene acetates and alcohols on electroantennogram (EAG) response and pheromone-mediated trap catch was examined in …
Number of citations: 3 www.cambridge.org
LB Bjostad, WL Roelofs - Journal of chemical ecology, 1984 - Springer
Sodium [1- 14 C]acetate in water-dimethyl sulfoxide (1∶1) was applied topically to sex pheromone glands ofArgyrolaenia velutinana. Radiolabel was incorporated into the pheromone …
Number of citations: 38 link.springer.com

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